N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-10-5-6-13(19-10)12(18-2)9-15-20(16,17)11-4-3-7-14-8-11/h3-8,12,15H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNYQMSONKRNCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C2=CN=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate can then undergo further reactions to introduce the methoxy and sulfonamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.
Scientific Research Applications
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic potential due to its unique structure and functional groups.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene and pyridine rings can also participate in various interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and inferred properties of analogous sulfonamide-pyridine derivatives:
Physicochemical Properties
- Lipophilicity : The target compound’s methylthiophene (logP ~2.5–3.0) is less lipophilic than ’s trifluoromethyl group (logP ~3.5–4.0) but more than ’s dihydropyran (logP ~1.5–2.0).
- Solubility : Methoxy groups in the target and compound may slightly enhance aqueous solubility compared to halogenated derivatives.
Research Findings and Limitations
- Structural Confirmation : Crystallographic data for analogs (e.g., ) were likely resolved using SHELX software, ensuring accuracy in bond lengths and angles .
- Gaps in Data: Limited experimental data (e.g., IC₅₀, pharmacokinetics) for the target compound necessitate further studies. Patent-derived compounds () highlight industrial interest but lack public-domain efficacy data .
Biological Activity
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring , a sulfonamide group , and a thiophene moiety , which contribute to its biological properties. The molecular formula is , and it has a molecular weight of 284.34 g/mol. The IUPAC name is this compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit the activity of certain enzymes, particularly those involved in metabolic pathways.
- Receptor Interaction : The compound may interact with various receptors, potentially modulating signaling pathways related to cell proliferation and survival.
Antimicrobial Activity
Research has indicated that sulfonamides, including this compound, exhibit antibacterial properties. A study on related sulfonamide derivatives showed significant antibacterial activity against various strains of bacteria, suggesting that this compound could have similar effects .
Antitumor Potential
Recent studies have focused on the antitumor potential of compounds with similar structures. For instance, derivatives containing the sulfonamide moiety have been evaluated as dual inhibitors of PI3K/mTOR pathways, crucial in cancer cell proliferation. These studies reveal that such compounds can effectively induce apoptosis and cell cycle arrest in cancer cells .
Case Studies and Research Findings
- Antibacterial Evaluation : In a comparative study, several sulfonamide derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that compounds with thiophene and pyridine rings exhibited enhanced activity against resistant bacterial strains .
- Antitumor Activity : A series of methoxypyridine derivatives were synthesized to evaluate their effects on cancer cell lines. One notable derivative demonstrated an IC50 value of 130 nM against MCF-7 breast cancer cells, indicating potent inhibitory effects on cell proliferation .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
